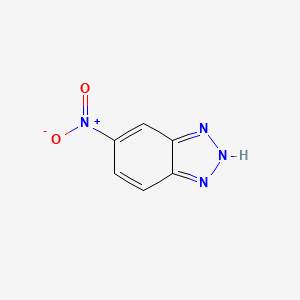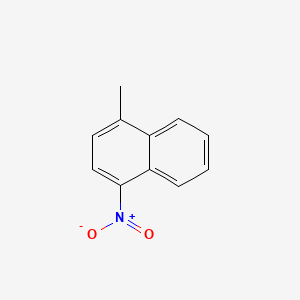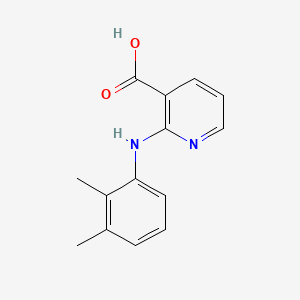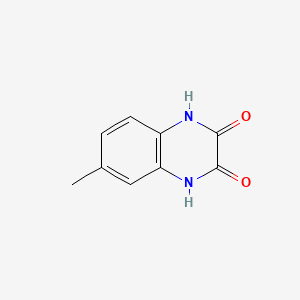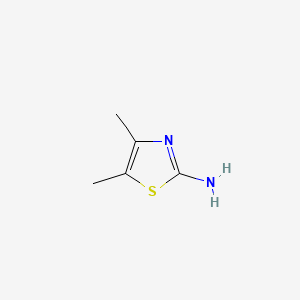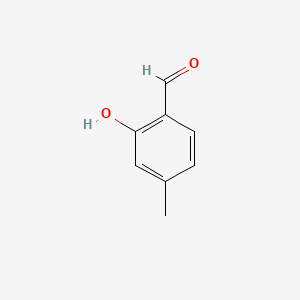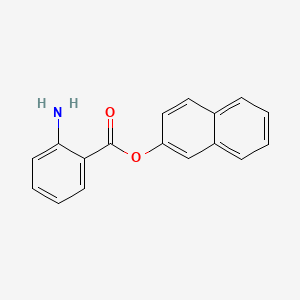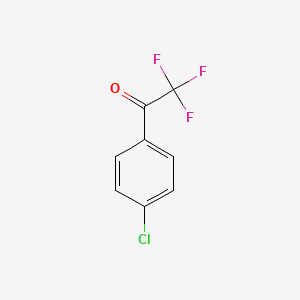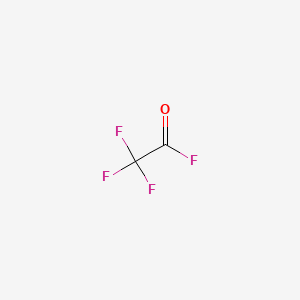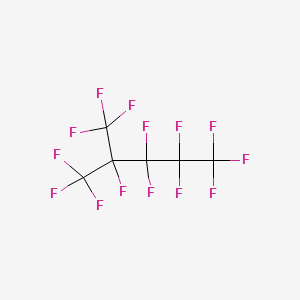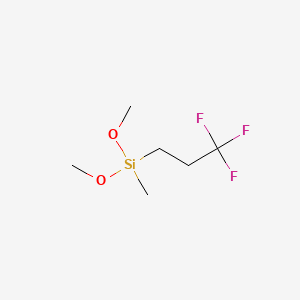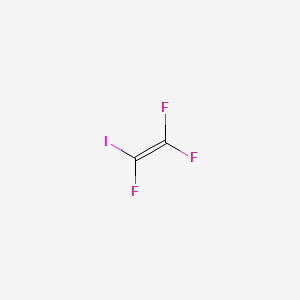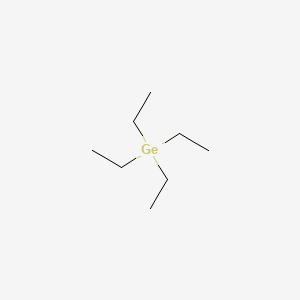
Tetraethylgermanium
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Tetraethylgermane has several applications in scientific research:
Wirkmechanismus
Target of Action
It is known to be used in the vapour deposition of germanium , suggesting that its targets could be surfaces or materials where germanium deposition is desired.
Mode of Action
Given its use in vapour deposition, it likely interacts with its targets by depositing germanium atoms onto them .
Biochemical Pathways
Given its role in germanium deposition, it may influence pathways related to material synthesis and surface modification .
Result of Action
The primary result of Tetraethylgermane’s action is the deposition of germanium onto a target surface . This can alter the physical and chemical properties of the surface, making it useful for various applications in materials science .
Biochemische Analyse
Biochemical Properties
Tetraethylgermane plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in the metabolic pathways of germanium compounds. These interactions often involve the formation of complexes that can influence the activity of the enzymes. For instance, tetraethylgermane can form complexes with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics . These interactions can lead to either the activation or inhibition of the enzymes, depending on the specific context of the reaction.
Cellular Effects
The effects of tetraethylgermane on various types of cells and cellular processes are profound. The compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, tetraethylgermane can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation and differentiation . Additionally, the compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . These changes can have downstream effects on cellular metabolism, including alterations in the levels of key metabolites and the flux through metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of tetraethylgermane involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Tetraethylgermane can bind to specific sites on enzymes, leading to either the inhibition or activation of their catalytic activity . This binding can result in conformational changes in the enzyme structure, which can either enhance or reduce the enzyme’s ability to catalyze reactions. Additionally, tetraethylgermane can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetraethylgermane can change over time due to factors such as stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . This degradation can lead to the formation of byproducts that may have different biochemical properties and effects on cellular function. Long-term studies have shown that prolonged exposure to tetraethylgermane can lead to changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of tetraethylgermane vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can even have beneficial effects on certain physiological processes . At high doses, tetraethylgermane can exhibit toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These toxic effects are often dose-dependent and can be influenced by factors such as the duration of exposure and the specific animal model used in the study.
Metabolic Pathways
Tetraethylgermane is involved in several metabolic pathways, including those related to the metabolism of germanium compounds. The compound can interact with enzymes such as cytochrome P450, which play a crucial role in the oxidation and reduction of xenobiotics . These interactions can influence the metabolic flux through these pathways and lead to changes in the levels of key metabolites. Additionally, tetraethylgermane can affect the activity of cofactors involved in these metabolic reactions, further influencing the overall metabolic process .
Transport and Distribution
The transport and distribution of tetraethylgermane within cells and tissues involve several key processes. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, tetraethylgermane can bind to various proteins and other biomolecules, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s overall activity and function within the cell.
Subcellular Localization
The subcellular localization of tetraethylgermane is influenced by several factors, including targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell through the presence of targeting signals on its molecular structure . Additionally, post-translational modifications such as phosphorylation or ubiquitination can influence the localization and activity of tetraethylgermane within the cell . These processes can affect the compound’s overall function and its interactions with other biomolecules within the cell.
Vorbereitungsmethoden
Tetraethylgermane was first synthesized by Clemens Winkler in 1887 through the reaction of diethylzinc with germanium tetrachloride . The reaction can be represented as follows:
GeCl4+2Zn(C2H5)2→Ge(C2H5)4+2ZnCl2
In industrial settings, tetraethylgermane is produced using similar methods, ensuring high purity and yield. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Analyse Chemischer Reaktionen
Tetraethylgermane undergoes various chemical reactions, including:
Oxidation: When exposed to oxygen, tetraethylgermane can oxidize to form germanium dioxide and other by-products.
Hydrolysis: In the presence of water, tetraethylgermane can hydrolyze, although it is relatively stable under neutral conditions.
Substitution: Tetraethylgermane can participate in substitution reactions where the ethyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxygen, water, and various halogens. The major products formed depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Tetraethylgermane is similar to other tetraalkylgermanium compounds, such as tetraethylsilane, tetraethyltin, and tetraethyllead. it is unique due to its specific applications in germanium deposition processes. Unlike tetraethyllead, which is highly toxic, tetraethylgermane is considered to be less harmful and more environmentally friendly .
Similar compounds include:
- Tetraethylsilane
- Tetraethyltin
- Tetraethyllead
Each of these compounds has its own set of applications and properties, but tetraethylgermane stands out for its use in the microelectronics industry and its relatively lower toxicity .
Eigenschaften
IUPAC Name |
tetraethylgermane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20Ge/c1-5-9(6-2,7-3)8-4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXSEZVCKAEYQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Ge](CC)(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060499 | |
| Record name | Germane, tetraethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
597-63-7 | |
| Record name | Tetraethylgermane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=597-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Germane, tetraethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraethylgermane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65800 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Germane, tetraethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Germane, tetraethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraethylgermanium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


